molecular formula C19H11BrFNO B5226275 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile

2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile

Cat. No. B5226275
M. Wt: 368.2 g/mol
InChI Key: AZOMTKUPNGAHQB-PTNGSMBKSA-N
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Description

2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is a chemical compound that belongs to the family of acrylonitrile derivatives. This compound has been studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is not fully understood. However, studies have suggested that the compound may target multiple pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. The compound may also inhibit the activity of certain enzymes involved in cancer cell metabolism.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to have other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory activity, as well as antioxidant activity. The compound has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of using the compound is its potential toxicity. Studies have suggested that the compound may be toxic to normal cells at high concentrations, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the study of the compound's mechanism of action, which could lead to the identification of new targets for cancer therapy. Additionally, the compound could be studied for its potential applications in other areas, such as anti-inflammatory therapy or as an antimicrobial agent.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile involves the reaction of 3-bromobenzaldehyde with 5-(4-fluorophenyl)-2-furfural in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then treated with acrylonitrile to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been studied for its potential applications in scientific research. One of the main areas of interest is its anti-cancer activity. Studies have shown that the compound has potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(E)-2-(3-bromophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrFNO/c20-16-3-1-2-14(10-16)15(12-22)11-18-8-9-19(23-18)13-4-6-17(21)7-5-13/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOMTKUPNGAHQB-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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